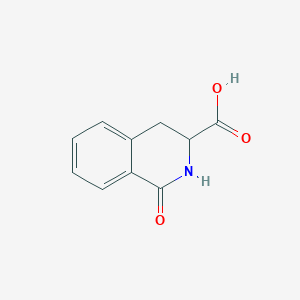

1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Description

BenchChem offers high-quality 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-oxo-3,4-dihydro-2H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-7-4-2-1-3-6(7)5-8(11-9)10(13)14/h1-4,8H,5H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSGIZSINDRUBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406607 | |

| Record name | 1-OXO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63586-82-3 | |

| Record name | 1-OXO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a conformationally constrained amino acid analog that has emerged as a privileged scaffold in medicinal chemistry and organic synthesis. This bicyclic alkaloid, featuring a fused isoquinoline system with a lactam at the 1-position and a carboxylic acid at the 3-position, presents a unique combination of structural rigidity and functional handles for chemical modification.[1] Its derivatives have shown significant potential in the development of novel therapeutics, including antivirals and agents targeting the central nervous system.[2][3] This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and analytical characterization, offering field-proven insights for professionals in drug discovery and development.

Core Molecular Identity and Physicochemical Properties

The foundational step in leveraging any chemical entity is a thorough understanding of its intrinsic properties. 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral molecule, with the stereocenter at the C3 position playing a critical role in its biological activity.[1] The (S)-enantiomer is of particular significance in many biological studies.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | [1] |

| Molecular Weight | 191.18 g/mol | [1] |

| IUPAC Name | 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | [1] |

| CAS Registry Number | 63586-82-3 (for the racemate) | [1] |

| (S)-enantiomer CAS | 99266-00-9 | [1] |

| Canonical SMILES | C1C(NC(=O)C2=CC=CC=C21)C(=O)O | [1] |

| InChI | InChI=1S/C10H9NO3/c12-9-7-4-2-1-3-6(7)5-8(11-9)10(13)14/h1-4,8H,5H2,(H,11,12)(H,13,14) | [1] |

Strategic Synthesis Methodologies

The construction of the 1-oxo-tetrahydroisoquinoline core is achievable through several robust synthetic routes. The choice of method is often dictated by the desired scale, substrate scope, and stereochemical outcome.

Tandem Michael Amination–Lactamization: A Scalable Approach

A highly efficient and scalable one-pot synthesis has been developed, which is particularly valuable for producing a diverse library of N-substituted derivatives.[2] This method was instrumental in the large-scale synthesis of precursors for SARS-CoV-2 main protease inhibitors.[2]

Workflow Rationale: The reaction proceeds via a tandem Michael addition of a primary amine to an activated α,β-unsaturated carboxylic acid, followed by an intramolecular lactamization. This sequence rapidly builds the heterocyclic core in a single operation, offering high atom economy.

Experimental Protocol:

-

Preparation of the Michael Acceptor: 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acids are prepared via a Knoevenagel condensation of corresponding diesters with paraformaldehyde.[2]

-

Tandem Reaction: The prepared benzoic acid derivative is dissolved in a suitable solvent, such as methanol.

-

Amine Addition: A primary amine (aliphatic, aromatic, or heteroaromatic) is added to the solution.[2]

-

Cyclization: The mixture is refluxed, during which the Michael addition and subsequent intramolecular lactam formation occur.

-

Workup and Purification: Upon completion, the reaction is cooled, and the product is isolated, typically yielding 40–75% of the desired 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate.[2]

Caption: Workflow for Tandem Michael-Lactamization Synthesis.

Mechanistic Insight: The proposed mechanism involves the nucleophilic attack of the primary amine onto the activated double bond of the benzoic acid derivative.[2] The resulting intermediate then undergoes a rapid intramolecular cyclization, where the newly introduced secondary amine attacks the carboxylic acid group (or an activated form thereof) to form the stable six-membered lactam ring.[2]

Cyclization of Homophthalic Anhydride and Imines

A classic and reliable method for constructing this scaffold involves the reaction between homophthalic anhydride and an imine.[1] This approach offers excellent control over the introduction of substituents at the C3 position.

Workflow Rationale: This reaction is a form of aza-Diels-Alder or related pericyclic process, leading directly to the formation of the tetrahydroisoquinoline ring system with the desired carboxylic acid functionality at C3.[1]

Experimental Protocol:

-

Imine Formation: An appropriate aldehyde and primary amine are condensed to form the corresponding imine, which can be used in situ or isolated.

-

Cyclization: The imine is reacted with homophthalic anhydride in a solvent like boiling toluene or 1,2-dichloroethane (DCE).[1]

-

Stereochemical Control: The reaction is stereoselective. Performing the reaction at reflux temperature preferentially yields the trans isomer, which is thermodynamically more stable.[1] Reactions at room temperature may produce a mixture of cis and trans isomers.

-

Workup: The crude product can be treated with a base (e.g., 10% NaOH) to epimerize any remaining cis isomer to the more stable trans form before further use.[1]

Caption: Synthesis via Homophthalic Anhydride Cyclization.

Chemical Reactivity and Derivatization

The dual functionality of the lactam and carboxylic acid groups makes 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid a versatile building block for further chemical elaboration.

N-Acylation and Rotamerism

The secondary amine within the lactam ring can be readily acylated. This is a common strategy for introducing diverse side chains.

-

Reaction: Treatment with acylating agents like acetic anhydride or acyl chlorides (e.g., 2,6-bis(chlorocarbonyl)pyridine) in the presence of a base yields the corresponding N-acyl derivatives.[4][5]

-

Structural Insight: A key feature of these N-acyl derivatives is the phenomenon of rotamerism , or the existence of conformational isomers due to hindered rotation around the newly formed amide (N-C=O) bond.[6] This is readily observable in NMR spectroscopy, where signal doubling or the appearance of multiple sets of signals for the same protons or carbons indicates the presence of multiple conformers in solution on the NMR timescale.[4][6]

Esterification and Amide Coupling

The carboxylic acid at C3 is a prime site for modification.

-

Esterification: Standard conditions (e.g., alcohol with an acid catalyst or using reagents like thionyl chloride followed by alcohol) can convert the carboxylic acid to its corresponding ester, such as the methyl or benzyl ester.[3][5] This is often done to protect the acid or to improve solubility for subsequent reactions.

-

Amide Coupling: The carboxylic acid can be coupled with amines using standard peptide coupling reagents (e.g., HBTU, EDC) to form amides, extending the molecular framework and enabling the synthesis of peptide mimetics.

Coordination Chemistry

The molecule can act as a ligand in coordination chemistry.

-

Bidentate Ligation: As a chiral α-amino acid, it acts as a bidentate ligand, coordinating with transition metals like Cu²⁺ and Co²⁺ through the nitrogen atom and one of the carboxylate oxygens.[7] This typically results in a 2:1 ligand-to-metal ratio.[7]

-

Tridentate Ligand Systems: More complex derivatives, such as those N-acylated with pyridine-2,6-dicarbonyl chloride, can function as tridentate ligands, coordinating with metals like Cu²⁺, Co²⁺, Co³⁺, and Fe³⁺ in a 1:1 ratio.[4][7] These chiral metal complexes have been explored as catalysts in enantioselective reactions.[4][6]

Caption: Bidentate Coordination with a Metal Center.

Spectroscopic and Analytical Characterization

Robust analytical methods are crucial for confirming the structure, purity, and stereochemistry of the target compound and its derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum of N-acylated derivatives often shows complex multiplets due to the presence of rotamers.[4][6] Key signals include the methine proton at C3, the diastereotopic protons at C4, and the aromatic protons of the fused benzene ring.

-

¹³C NMR: Similarly, the ¹³C NMR can display multiple signals for single carbons in N-acylated compounds, confirming the presence of conformers.[4][6] The carbonyl carbons of the lactam and the carboxylic acid are characteristic downfield signals.

-

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is routinely used to confirm the elemental composition with high accuracy.[2]

-

Chromatography:

Applications in Drug Discovery and Chemical Biology

The 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold is not merely a synthetic curiosity; it is a validated pharmacophore.

-

Antiviral Agents: The scaffold is a key component of DNDI-6510, a potent inhibitor of the SARS-CoV-2 main protease that has advanced to clinical studies.[2] Its rigid structure likely helps in presenting key binding motifs to the enzyme's active site.

-

Central Nervous System (CNS) Agents: Derivatives have been investigated as analogs of thyrotropin-releasing hormone (TRH).[3] Replacing the pyroglutamic acid residue of TRH with the (3S)-configured title compound has led to analogs with significantly enhanced CNS activity.[3]

-

Oncology Research: The parent compound, isolated from natural sources like Mucuna pruriens, has demonstrated antiproliferative activity against human hepatic carcinoma cells (Huh-7) with an EC₅₀ value of 13.97 μM.[1] Studies suggest it can inhibit colon carcinogenesis by blocking the IL-6/STAT3 signaling pathway.[1]

-

Enzyme Inhibition: The broader tetrahydroisoquinoline (THIQ) framework is known to produce potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine.[5]

Conclusion

1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid represents a powerful and versatile platform for modern drug discovery. Its robust and scalable synthetic routes, combined with multiple points for chemical diversification, allow for the systematic exploration of chemical space. The proven success of its derivatives in targeting diverse biological systems, from viral proteases to CNS receptors, underscores its value as a privileged scaffold. For researchers and drug development professionals, a deep understanding of its chemical properties, reactivity, and stereochemical nuances is essential for unlocking its full therapeutic potential.

References

- Bilenko, V. A., et al. (n.d.).

- Benchchem. (n.d.). 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. Benchchem.

- (2025-08-07). A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. Source not specified.

- Jansa, P., & Macháček, V. (n.d.). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Molecules.

- (2022-09-26). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry.

- (2025-08-05). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid.

- Jansa, P., & Macháček, V. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Molecules, 12(5), 1064-1079.

- Jansa, P., & Macháček, V. (n.d.). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Molecules.

- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.

- Sigma-Aldrich. (n.d.). 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. MilliporeSigma.

Sources

- 1. 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | 63586-82-3 | Benchchem [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of (3S)-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Foreword: The Strategic Importance of a Constrained Phenylalanine Analog

In the landscape of modern medicinal chemistry and drug development, the synthesis of conformationally constrained amino acid analogs is a cornerstone of rational drug design. (3S)-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a cyclic lactam analog of L-phenylalanine, represents a privileged scaffold of immense interest. Its rigid structure is a key component in numerous peptide-based drugs and bioactive molecules, offering improved metabolic stability and receptor-binding affinity.[1][2] The 1-oxo functionality further enhances its utility, providing a hydrogen bond donor/acceptor site and influencing the molecule's overall electronic and conformational properties.

This guide provides an in-depth exploration of the core synthetic strategies for accessing this valuable chiral building block. We will move beyond simple procedural lists to dissect the underlying chemical logic, compare foundational methods, and present detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of how to construct this critical molecular architecture.

Chapter 1: Foundational Strategies for the Tetrahydroisoquinoline Core: A Comparative Analysis

The construction of the tetrahydroisoquinoline (THIQ) skeleton is dominated by two classical, yet powerful, name reactions: the Pictet-Spengler and the Bischler-Napieralski reactions. Understanding their mechanisms and inherent differences is crucial for any synthetic chemist in this field.

The Pictet-Spengler Reaction: The Classic Route

First discovered in 1911, the Pictet-Spengler reaction is a versatile method for synthesizing THIQs.[3][4] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (ring closure).[5][6]

Mechanistic Logic: The reaction proceeds through the formation of an iminium ion, which is a sufficiently powerful electrophile to attack the electron-rich aromatic ring, leading to the cyclized product.[4][7] For the synthesis of a 3-carboxy-THIQ, the logical starting materials are L-phenylalanine (as the β-arylethylamine source) and formaldehyde.

Caption: General mechanism of the Pictet-Spengler reaction.

The Stereochemical Challenge: A critical consideration when starting with an optically active amino acid like L-phenylalanine is the potential for racemization at the α-carbon under the harsh acidic conditions typically required for the reaction.[8] The planarity of the iminium ion intermediate can allow for non-stereospecific ring closure, diminishing the enantiomeric excess of the final product. Modern approaches mitigate this through the use of milder Lewis acids or chiral Brønsted acid catalysts.[9]

The Bischler-Napieralski Reaction: A Mechanistic Counterpoint

The Bischler-Napieralski reaction provides an alternative route to an isoquinoline-type core, starting from a β-arylethylamide.[10] It employs a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to drive an intramolecular cyclization.[11][12]

Mechanistic Logic: The key difference from the Pictet-Spengler reaction lies in the nature of the electrophilic intermediate. Here, the amide is converted into a highly electrophilic nitrilium ion (or a related species), which then undergoes cyclization.[10]

Caption: General mechanism of the Bischler-Napieralski reaction.

The primary product of this reaction is a 3,4-dihydroisoquinoline, which is an imine.[13] To obtain the desired tetrahydroisoquinoline, a subsequent reduction step (e.g., with sodium borohydride) is necessary.[13]

Comparative Summary

For synthesizing the core THIQ structure, the choice between these two methods depends on the desired substitution pattern and available starting materials.

| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |

| Starting Materials | β-arylethylamine and an aldehyde/ketone[13] | β-arylethylamide[13] |

| Key Reagents | Protic or Lewis acid catalyst (e.g., HCl, TFA)[13] | Dehydrating agent (e.g., POCl₃, P₂O₅)[10][13] |

| Key Intermediate | Iminium ion | Nitrilium ion[10] |

| Initial Product | 1,2,3,4-Tetrahydroisoquinoline[13] | 3,4-Dihydroisoquinoline (an imine)[10][13] |

| Subsequent Steps | Often the final saturated product | Requires a reduction step to yield the THIQ[13] |

| Conditions | Can range from mild to harsh acidic conditions[4] | Generally requires harsher, refluxing conditions[10][12] |

Chapter 2: Direct Synthesis of the 1-Oxo-THIQ-3-Carboxylic Acid Scaffold

While the classical methods provide the core THIQ ring system, they do not directly yield the desired 1-oxo (lactam) functionality present in the target molecule. A subsequent oxidation would be required, adding steps and potentially compromising yield. A more elegant and efficient approach involves a direct cyclization strategy that forms the lactam ring in a single, concerted process.

A Practical and Direct Method: Phosgene-Mediated Cyclization

A highly effective method for the direct synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid esters has been developed utilizing phosgene or its safer equivalent, triphosgene.[14] This strategy builds upon the readily available chiral pool of L-phenylalanine.

Workflow Logic: The synthesis begins with the N-alkylation of an L-phenylalanine ester with a suitable phenethyl halide, followed by an intramolecular cyclization. The use of triphosgene facilitates the formation of an intermediate N-carbonyl chloride (or equivalent), which is highly susceptible to intramolecular Friedel-Crafts-type acylation, closing the ring to form the desired lactam.

Caption: Workflow for the direct synthesis of the target lactam.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of the methyl ester of the target compound, based on established methodologies.[14]

Step 1: Synthesis of Methyl N-(2-phenylethyl)-L-phenylalaninate

-

To a solution of L-phenylalanine methyl ester hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq) and 2-phenylethyl bromide (1.2 eq).

-

Heat the mixture to reflux and stir for 18-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired N-alkylated product.

Step 2: Triphosgene-Mediated Cyclization

-

CAUTION: Triphosgene is a toxic substance and should be handled with extreme care in a well-ventilated fume hood.

-

Dissolve the N-alkylated amino ester (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of triphosgene (0.4 eq) in the same anhydrous solvent dropwise over 30 minutes.

-

After the addition is complete, add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄) (1.1 eq), portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography to afford methyl (3S)-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

Step 3: Saponification (Optional)

-

To obtain the free carboxylic acid, dissolve the methyl ester in a mixture of methanol and water.

-

Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC/LC-MS).

-

Acidify the reaction mixture with 1N HCl to pH ~2-3.

-

Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield (3S)-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Chapter 3: Advanced and Asymmetric Synthetic Strategies

While classical methods are robust, the demand for higher efficiency and enantiopurity has driven the development of advanced catalytic approaches.

Catalytic Enantioselective Synthesis

For applications requiring the highest levels of enantiomeric purity, asymmetric catalysis offers a powerful solution. This often involves modifying the Pictet-Spengler reaction to proceed under the influence of a chiral catalyst.

-

Chiral Brønsted Acids: Catalysts such as (R)-TRIP have been successfully employed to promote the enantioselective Pictet-Spengler cyclization, inducing a chiral environment that favors the formation of one enantiomer over the other.[9]

-

Transition Metal Catalysis: Iridium complexes paired with chiral ligands (e.g., Josiphos) have been used to achieve highly efficient intramolecular asymmetric reductive aminations, providing a pathway to chiral THIQs with excellent enantioselectivities (up to 99% ee).[15]

Chemoenzymatic One-Pot Processes

Reflecting the growing emphasis on sustainable and green chemistry, chemoenzymatic cascades have emerged as an elegant strategy. These processes combine the selectivity of enzymes with the versatility of chemical reactions in a single pot. For example, a laccase-TEMPO system can be used for the in situ oxidation of a primary alcohol to an aldehyde, which is then directly subjected to a Pictet-Spengler reaction, avoiding the need to handle the often-unstable aldehyde intermediate.[16] Similarly, monoamine oxidases (MAO-N) have been used in cascades to facilitate the C(1)-functionalization of THIQs.[17] These methods offer mild reaction conditions and high selectivity, making them attractive for industrial applications.

Conclusion

The synthesis of (3S)-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a task of significant importance for the pharmaceutical industry. While the foundational Pictet-Spengler and Bischler-Napieralski reactions provide the theoretical framework for constructing the core ring system, direct cyclization methods utilizing reagents like triphosgene offer a more efficient and practical route to the target lactam. For researchers requiring the highest enantiopurity, the exploration of modern asymmetric catalytic and chemoenzymatic strategies is essential. The continued innovation in this area promises to deliver even more efficient, scalable, and sustainable methods for producing this vital chiral building block, further empowering the development of next-generation therapeutics.

References

-

Whaley, W. M., & Govindachari, T. R. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available from: [Link]

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Available from: [Link]

-

Mayer, J. P., et al. (1998). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. Journal of Organic Chemistry. Available from: [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Available from: [Link]

-

Centurion University. (n.d.). Synthesis of isoquinolines. CUTM Courseware. Available from: [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available from: [Link]

-

ResearchGate. (n.d.). A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. Available from: [Link]

-

ResearchGate. (n.d.). Synthetic Approaches to Tetrahydroisoquinoline-3-carboxylic Acid Derivatives. Available from: [Link]

-

Alezra, V., et al. (2001). Asymmetric synthesis of quaternary tetrahydroisoquinoline-3-carboxylic acid derivatives. Tetrahedron Letters. Available from: [Link]

-

Zhang, W., et al. (2018). Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Organic Chemistry Frontiers. Available from: [Link]

-

Sharma, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available from: [Link]

-

Czarnocki, Z., et al. (1992). Enantioselective synthesis of l-substituted tetrahydroisoquinoline-1-carboxylic acids. Canadian Journal of Chemistry. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Available from: [Link]

-

Bilenko, V. A., et al. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available from: [Link]

-

Sharma, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available from: [Link]

-

Cushnie, A. R., & Cushman, M. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules. Available from: [Link]

-

ResearchGate. (n.d.). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid. Available from: [Link]

-

Wang, Y., et al. (2021). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules. Available from: [Link]

-

Singh, S., et al. (2015). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry. Available from: [Link]

-

Sharma, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available from: [Link]

-

Schlemmer, D., et al. (2022). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules. Available from: [Link]

-

Rowedder, J. E., et al. (2022). One-Pot Chemoenzymatic Cascade for the Enantioselective C(1)-Allylation of Tetrahydroisoquinolines. Journal of the American Chemical Society. Available from: [Link]

-

Magyar, A., & Hell, Z. (2022). Heterogeneous Catalytic Method for the One-pot Three-component Synthesis of Isoquinolonic Acid Derivatives Catalyzed by. Periodica Polytechnica Chemical Engineering. Available from: [Link]

Sources

- 1. 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | 63586-82-3 | Benchchem [benchchem.com]

- 2. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 5. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 6. name-reaction.com [name-reaction.com]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 11. Bischler-Napieralski Reaction [organic-chemistry.org]

- 12. jk-sci.com [jk-sci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines [mdpi.com]

- 17. One-Pot Chemoenzymatic Cascade for the Enantioselective C(1)-Allylation of Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Introduction

1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a bicyclic alkaloid featuring a fused isoquinoline scaffold. This structure is of significant interest in medicinal chemistry due to its resemblance to bioactive isoquinoline derivatives[1]. The compound is characterized by a ketone group at the 1-position and a carboxylic acid at the 3-position of its core structure[1]. Its molecular formula is C10H9NO3, and its molecular weight is 191.18 g/mol [1]. The stereochemistry at the 3-position, particularly the (S)-enantiomer, plays a critical role in its biological activity and interactions with target receptors[1]. The tetrahydroisoquinoline scaffold is a key structural motif in various natural products and has been identified as a core element in several peptide-based drugs, being considered a constrained analog of phenylalanine[1]. This guide provides a comprehensive overview of the known biological activities of this compound, detailed methodologies for its evaluation, and insights into its potential therapeutic applications.

I. Anticancer Activity

1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has demonstrated notable potential as an anticancer agent, with research highlighting its efficacy against various cancer types, including hepatocellular carcinoma and colon cancer[1].

A. Mechanism of Action

The anticancer effects of this compound are attributed to its ability to modulate specific signaling pathways and induce apoptosis.

-

Hepatocellular Carcinoma: In experimental models of diethylnitrosamine-induced hepatocellular carcinoma, the compound has been shown to suppress tumor growth by restoring metabolic balance. Specifically, it normalizes the levels of lactate, acetate, and glucose[1]. Furthermore, it exhibits antiproliferative activity on Huh-7 cells with an EC50 value of 13.97 μM and inhibits the caspase-8 enzyme, indicating the induction of apoptosis[1].

-

Colon Carcinogenesis: The compound has been found to inhibit colon carcinogenesis by blocking the interleukin-6/signal transducer and activator of transcription 3 (IL-6/STAT3) signaling pathway[1].

Signaling Pathway of IL-6/STAT3 Inhibition

Caption: Inhibition of the IL-6/STAT3 signaling pathway.

B. Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines the steps to assess the cytotoxic effects of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid on cancer cell lines.

Materials:

-

Cancer cell line (e.g., Huh-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the EC50 value from the dose-response curve.

II. Enzyme Inhibition

The biological activity of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is also attributed to its ability to act as an enzyme inhibitor[1]. Derivatives of the parent compound have been designed and synthesized as inhibitors of aminopeptidase N (APN/CD13)[2].

A. Experimental Protocol: Aminopeptidase N Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of the compound against aminopeptidase N.

Materials:

-

Recombinant human aminopeptidase N (APN/CD13)

-

L-Leucine-p-nitroanilide (substrate)

-

Tris-HCl buffer (pH 7.4)

-

1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives

-

Bestatin (positive control)

-

96-well plate

-

Microplate reader

Procedure:

-

Assay Preparation: In a 96-well plate, add 20 µL of the test compound at various concentrations.

-

Enzyme Addition: Add 20 µL of the APN enzyme solution to each well.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Substrate Addition: Add 160 µL of the L-Leucine-p-nitroanilide substrate solution to initiate the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 405 nm every minute for 20 minutes at 37°C using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (no inhibitor). Calculate the IC50 value from the dose-response curve.

III. Antimicrobial and Antiviral Activity

Derivatives of 1-Oxo-1,2,3,4-tetrahydroisoquinoline have shown promise as both antimicrobial and antiviral agents.

A. Antiviral Activity

Recent studies have explored the potential of novel 1-oxo-1,2,3,4-tetrahydroisoquinoline derivatives as antiviral agents, particularly against human coronaviruses[1][3]. A 2023 publication described tetrahydroisoquinoline-based heterocyclic compounds with activity against SARS-CoV-2[1].

B. Antimicrobial Activity

The tetrahydroisoquinoline scaffold is present in compounds with a broad spectrum of biological activities, including antibacterial properties[4][5].

C. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the quantitative antimicrobial potential of a compound[6].

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives

-

Standard antimicrobial agents (e.g., Ampicillin, Fluconazole)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Grow microbial cultures overnight. Adjust the microbial suspension to a concentration of approximately 1 x 10^8 CFU/mL (equivalent to a 0.5 McFarland standard)[6][7]. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the wells.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

General Workflow for Biological Activity Screening

Caption: A generalized workflow for screening the biological activity of the target compound.

IV. Receptor Binding

The ability of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to act as a receptor ligand contributes to its biological activity[1]. Derivatives of the parent compound, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, have been investigated for their binding to opioid and muscarinic receptors[8][9][10]. For instance, 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid has been proposed as a rigid mimic of the active conformation of tyrosine in opioid peptides, showing significant binding to mu and delta opioid receptors[10].

A. Experimental Protocol: Radioligand Binding Assay

This protocol is a sensitive method to quantify the affinity of a compound for a specific receptor[11][12].

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor

-

Radiolabeled ligand specific for the target receptor (e.g., [3H]-DAMGO for mu-opioid receptors)

-

1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives

-

Binding buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup: In microcentrifuge tubes, combine the cell membranes, radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture at a specific temperature for a defined period to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

V. Quantitative Data Summary

| Biological Activity | Assay | Cell Line/Target | Metric | Value | Reference |

| Anticancer | Cell Viability | Huh-7 | EC50 | 13.97 µM | [1] |

| Enzyme Inhibition | Aminopeptidase N | APN/CD13 | IC50 | 6.28 ± 0.11 µM (for derivative 12h) | [2] |

Conclusion

1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives represent a versatile scaffold with a diverse range of biological activities, including anticancer, enzyme inhibitory, antiviral, and antimicrobial properties. The synthetic accessibility of this compound makes it a valuable starting point for the development of novel therapeutic agents[1]. Further research into the structure-activity relationships and optimization of its pharmacokinetic properties will be crucial in harnessing the full therapeutic potential of this promising class of molecules.

References

- 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid - Benchchem.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- The Assay of Antimicrobial Compounds - PubMed.

- Current Landscape of Methods to Evaluate Antimicrobial Activity of N

- The assay of antimicrobial compounds. - Experts@Minnesota.

- Assessment of antimicrobial activity - Protocols.io.

- An original approach to measure ligand/receptor binding affinity in non-purified samples.

- About Ligand Binding Assays - Gifford Bioscience.

- An original approach to measure ligand/receptor binding affinity in non-purified samples.

- Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists.

- An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - JoVE.

- Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - La Trobe.

- Receptor-Ligand Binding Assays - Labome.

- Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds - PMC - NIH.

- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH.

- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC.

- Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview.

- A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters.

- Synthesis and Pharmacological Evaluation of 1-Oxo-2-(3-Piperidyl)-1, 2, 3, 4- Tetrahydroisoquinolines as a New Class of Specific - Longdom Publishing.

- Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors - PubMed.

-

Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII[1]. Convenient Synthesis and Antimicrobial Properties of Substituted Hexahydro[1][7]diazepino[2,3-h]quinoline-9-carboxylic acid and Its Tetrahydroquino[7,8-b]benzodiazepine Analog - PMC - NIH.

- Examples of biologically active 1,2,3,4-tetrahydroisoquinoline carboxylic acids and their derivatives.

- Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid - ResearchG

- Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry.

- Synthesis and Biological Evaluation of 1,2,3,4-Tetrahydroisoquinoline Derivatives as Potent and Selective M2 Muscarinic Receptor Antagonists.

- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem.

- Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry.

- N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights - CONICET.

- Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids - PubMed.

- Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-N-[1R)-1-(Cyclohexylmethyl)-2-methylpropyl] - PubMed Central.

- Synthesis and Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and Related Heterocycles | ACS Omega - ACS Public

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing.

- 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid mimics active conformation of tyrosine in opioid peptides - PubMed.

- Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid - ResearchG

- Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxyl

- Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid.

Sources

- 1. 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | 63586-82-3 | Benchchem [benchchem.com]

- 2. Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 6. Assessment of antimicrobial activity [protocols.io]

- 7. mdpi.com [mdpi.com]

- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 9. Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-N-[1R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CDTic) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid mimics active conformation of tyrosine in opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Receptor-Ligand Binding Assays [labome.com]

An In-Depth Technical Guide to 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: From Synthesis to Therapeutic Potential

This guide provides a comprehensive technical overview of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, structural characterization, and known biological activities, with a particular focus on its emerging potential as an anticancer agent. This document is designed to be a practical resource, offering not just theoretical knowledge but also actionable experimental details and insights into the rationale behind key methodologies.

Introduction: The Significance of the 1-Oxo-Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] The introduction of an oxo group at the 1-position to form a 1-oxo-1,2,3,4-tetrahydroisoquinoline (1-oxo-THIQ) lactam further enhances the structural diversity and modulates the pharmacological properties of these compounds. This guide focuses on a specific derivative, 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, which has garnered attention for its potential therapeutic applications, notably in oncology.[2]

This bicyclic alkaloid, with its constrained phenylalanine-like structure, presents a unique topography for interaction with biological targets.[2] Its carboxylic acid moiety provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents.

Synthesis and Structural Elucidation

The synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be approached through several routes, with the cyclization of homophthalic anhydride and amino acid derivatives being a common and effective strategy. Below, we outline a robust, two-step synthetic protocol starting from the synthesis of its methyl ester, followed by hydrolysis.

Synthetic Pathway Overview

The synthesis commences with the formation of the methyl ester of the target compound, methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, which is then hydrolyzed to yield the final carboxylic acid. This approach is often favored due to the ease of purification and handling of the ester intermediate.

Caption: Synthetic pathway for 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Experimental Protocols

Part A: Synthesis of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

This protocol is adapted from a practical synthetic method developed for this class of compounds.[3]

Materials:

-

2-Carboxyphenylacetic acid

-

Triphosgene

-

Methyl 2-amino-3-phenylpropanoate (Phenylalanine methyl ester)

-

Anhydrous toluene

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of Homophthalic Anhydride (in situ): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-carboxyphenylacetic acid (1 equivalent) in anhydrous toluene.

-

Add triphosgene (0.4 equivalents) portion-wise at room temperature. The reaction is exothermic and releases HCl gas, which should be neutralized with a bubbler containing a base solution.

-

Heat the reaction mixture to reflux for 2-3 hours until the starting material is consumed (monitored by TLC). The formation of homophthalic anhydride is assumed to be complete.

-

Cyclization: Cool the reaction mixture to 0 °C. In a separate flask, dissolve phenylalanine methyl ester (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Add the solution of phenylalanine methyl ester to the cooled homophthalic anhydride solution dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

Part B: Hydrolysis to 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

This hydrolysis protocol is based on a standard procedure for converting methyl esters of similar structures to their corresponding carboxylic acids.[4]

Materials:

-

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

-

Methanol

-

1N Sodium hydroxide (NaOH) solution

-

1N Hydrochloric acid (HCl) solution

-

Ethyl acetate

Procedure:

-

Dissolve the methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (1 equivalent) in methanol.

-

Add 1N sodium hydroxide solution (1.5-2 equivalents) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, remove the methanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1N hydrochloric acid.

-

A precipitate of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Structural Characterization Data

| Technique | Expected Data for 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| ¹H NMR | δ (ppm): 7.2-8.1 (m, 4H, Ar-H), 4.5-4.7 (m, 1H, CH-COOH), 3.2-3.5 (m, 2H, CH₂), 12.0-13.0 (br s, 1H, COOH) |

| ¹³C NMR | δ (ppm): 170-175 (COOH), 165-170 (C=O, lactam), 125-140 (Ar-C), 50-55 (CH-COOH), 30-35 (CH₂) |

| FTIR | ν (cm⁻¹): 3300-2500 (br, O-H stretch), 1720-1700 (C=O stretch, acid), 1680-1660 (C=O stretch, lactam), 1600-1450 (C=C stretch, aromatic) |

| Mass Spec. | (ESI-) m/z: 190.05 [M-H]⁻ |

Biological Activity and Therapeutic Potential

1-Oxo-THIQ derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][7] Notably, 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has shown promise as an anticancer agent.

Anticancer Activity and Mechanism of Action

Research has indicated that 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can inhibit colon carcinogenesis.[2] The proposed mechanism of action involves the blockade of the Interleukin-6 (IL-6) / Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2]

The IL-6/STAT3 pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Its dysregulation is frequently observed in various cancers, leading to tumor growth and progression.

Caption: Proposed mechanism of action of 1-Oxo-THIQ-3-COOH via inhibition of the IL-6/STAT3 signaling pathway.

By inhibiting the phosphorylation of STAT3, 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid prevents its activation, dimerization, and subsequent translocation to the nucleus. This, in turn, downregulates the expression of target genes that are crucial for cancer cell proliferation and survival.

Future Directions and Conclusion

1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid represents a promising scaffold for the development of novel therapeutics. Its synthetic accessibility and potent biological activity make it an attractive starting point for further medicinal chemistry efforts. Future research should focus on:

-

Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.

-

In-depth Mechanistic Studies: Further elucidation of the precise molecular interactions with its biological targets.

-

In vivo Efficacy Studies: Evaluation of the compound's therapeutic potential in relevant animal models of cancer and other diseases.

References

- Synthesis of (3S)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. (URL not available)

- A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. (URL not available)

-

Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. Natural Product Research. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. [Link]

- Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. (URL not available)

-

Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. ResearchGate. [Link]

-

Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. PubMed. [Link]

-

Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC. [Link]

-

Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates. ChemRxiv. [Link]

-

Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry. [Link]

-

derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid. HETEROCYCLES. [Link]

-

Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Molecules. [Link]

-

Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. [Link]

-

Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid. ResearchGate. [Link]

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. [Link]

-

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. PubChem. [Link]

-

Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

-

Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | 63586-82-3 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

A Comprehensive Spectroscopic Guide to 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the spectroscopic data for 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer a robust framework for the characterization and understanding of this molecule.

Introduction: The Significance of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a bicyclic compound featuring a constrained tetrahydroisoquinoline nucleus with both a lactam and a carboxylic acid functionality.[1] This unique structural arrangement imparts a rigid conformation, making it an attractive building block in the design of peptidomimetics and other biologically active molecules.[2] Its derivatives have shown promise in various therapeutic areas, including neuroscience.[2] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and the rational design of new chemical entities.

This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, providing both a theoretical foundation and practical interpretation of the expected spectral features.

Molecular Structure and Key Spectroscopic Features

The chemical structure of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is presented below. The key functional groups that govern its spectroscopic behavior are the aromatic ring, the lactam (cyclic amide), the carboxylic acid, and the chiral center at the C3 position.

Caption: Chemical structure of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals for the aromatic protons, the methine proton at C3, the diastereotopic methylene protons at C4, and the amide and carboxylic acid protons. The expected chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H5, H6, H7, H8 | 7.2 - 8.2 | m | - | Aromatic protons, with the proton ortho to the carbonyl (H8) expected to be the most downfield. |

| NH | 7.5 - 8.5 | br s | - | Amide proton, chemical shift is solvent and concentration dependent. |

| H3 | 4.0 - 4.5 | dd | ~8, ~4 | Methine proton alpha to both a nitrogen and a carboxylic acid, coupled to the two C4 protons. |

| H4a, H4b | 3.0 - 3.8 | m | - | Diastereotopic methylene protons, appearing as a complex multiplet due to geminal and vicinal coupling. |

| COOH | 10 - 13 | br s | - | Carboxylic acid proton, broad signal, chemical shift is highly dependent on solvent and concentration. |

Expertise & Experience: The diastereotopic nature of the C4 protons is a key feature. Due to the chiral center at C3, the two protons on C4 are in different chemical environments and will therefore have different chemical shifts and will couple to each other (geminal coupling) and to the H3 proton (vicinal coupling), leading to a complex splitting pattern, likely an ABX system.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons of the lactam and the carboxylic acid will be the most downfield signals.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | 170 - 180 | Carbonyl carbon of a carboxylic acid. |

| C=O (Lactam) | 165 - 175 | Carbonyl carbon of an amide. |

| Aromatic Quaternary Carbons | 125 - 140 | Aromatic carbons with no attached protons. |

| Aromatic CH Carbons | 120 - 135 | Aromatic carbons with attached protons. |

| C3 | 50 - 60 | Methine carbon alpha to nitrogen and a carbonyl group. |

| C4 | 30 - 40 | Methylene carbon adjacent to an aromatic ring. |

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with acidic protons as it allows for the observation of the NH and COOH protons.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

2D NMR (Optional but Recommended):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.

-

Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to establish long-range ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons.

-

Caption: A streamlined workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid will be dominated by the characteristic absorptions of the carboxylic acid and lactam moieties.

Table 3: Expected IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |

| N-H (Lactam) | Stretching | 3200 - 3400 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong |

| C=O (Lactam) | Stretching | 1650 - 1680 | Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |

| C-N (Lactam) | Stretching | 1200 - 1350 | Medium |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Strong |

| O-H (Carboxylic Acid) | Bending | 920 - 950 | Broad, Medium |

Trustworthiness: The broadness of the O-H stretch from the carboxylic acid is a hallmark feature, often spanning a large portion of the spectrum and sometimes obscuring other peaks.[3] This is due to strong hydrogen bonding in the solid state or in concentrated solutions. The presence of two distinct carbonyl peaks is also a key diagnostic feature, with the carboxylic acid carbonyl typically appearing at a higher wavenumber than the amide carbonyl.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Expected Molecular Ion: For 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (C₁₀H₉NO₃), the expected exact mass of the molecular ion [M]⁺ is approximately 191.0582 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Plausible Fragmentation Pathway:

-

Loss of Water (-18 Da): The carboxylic acid can readily lose a molecule of water, especially under thermal conditions in the MS source, to give a fragment with m/z 173.

-

Decarboxylation (-44 Da): Loss of CO₂ from the carboxylic acid is a common fragmentation pathway, leading to a fragment at m/z 147.

-

Loss of the Carboxylic Acid Group (-45 Da): Cleavage of the C3-C(O)OH bond would result in a fragment at m/z 146.

-

Retro-Diels-Alder (RDA) type fragmentation: Cleavage of the tetrahydroisoquinoline ring can also occur, though the specific pathways would need to be confirmed by tandem MS experiments.

Caption: A simplified proposed fragmentation pathway in mass spectrometry.

Conclusion

The spectroscopic characterization of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid relies on a synergistic interpretation of NMR, IR, and MS data. This guide provides a comprehensive overview of the expected spectroscopic features, grounded in fundamental principles and supported by data from related structures. By following the outlined experimental protocols and utilizing the predictive data tables, researchers can confidently identify and characterize this important synthetic building block, paving the way for its application in drug discovery and development.

References

-

ChemRxiv. Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. [Link]

-

PubChem. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. [Link]

-

ResearchGate. A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. [Link]

-

MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]

-

MDPI. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. [Link]

-

ACS Publications. Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. [Link]

-

HETEROCYCLES. derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid. [Link]

-

YouTube. Mass Spec 3e Carboxylic Acids. [Link]

-

YouTube. Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. [Link]

-

PMC - NIH. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

Sources

1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

Abstract

The synthetic heterocyclic compound 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has emerged as a molecule of significant interest within the realms of medicinal chemistry and drug development. Possessing a rigid bicyclic scaffold homologous to tyrosine-derived alkaloids, this compound and its derivatives have demonstrated a breadth of biological activities, most notably in oncology. This technical guide provides a comprehensive overview of the current understanding of the core mechanism of action of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, with a primary focus on its role as an inducer of apoptosis via caspase-8 inhibition. Furthermore, we delve into the consequential impact on cancer cell metabolism, supported by detailed, field-proven experimental protocols for researchers aiming to investigate and validate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, technical understanding of this promising compound.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1] Its inherent structural rigidity and stereochemical properties make it an ideal backbone for the design of molecules that can interact with high specificity to a variety of biological targets. The introduction of a ketone at the 1-position and a carboxylic acid at the 3-position, yielding 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, confers unique electronic and steric properties that are crucial to its biological activity.[2] The stereochemistry at the C-3 position is a critical determinant of its interaction with target enzymes and receptors.[2]

Core Mechanism of Action: Induction of Apoptosis via Caspase-8 Inhibition

The primary mechanism of action attributed to 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is the induction of programmed cell death, or apoptosis, in cancer cells. This is achieved through the modulation of the extrinsic apoptotic pathway, specifically via the inhibition of caspase-8.

Antiproliferative Activity

In vitro studies have demonstrated the potent antiproliferative effects of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid against human hepatocellular carcinoma (Huh-7) cells.[2] This activity is concentration-dependent, with a reported half-maximal effective concentration (EC50) of 13.97 μM.[2] This foundational data establishes the compound's potential as an anticancer agent and provides a quantifiable measure of its cytotoxic efficacy.

| Compound | Cell Line | Activity Metric | Value |

| 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Huh-7 | EC50 | 13.97 μM |

| Data sourced from in vitro cytotoxicity assays.[2] |

The Role of Caspase-8 in Apoptosis

Caspase-8 is an initiator caspase in the death receptor-mediated extrinsic pathway of apoptosis.[3] Upon activation by the death-inducing signaling complex (DISC), caspase-8 initiates a proteolytic cascade, leading to the activation of downstream effector caspases (e.g., caspase-3 and -7) and ultimately, cellular dismantling.[3] By inhibiting caspase-8, 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid triggers the apoptotic cascade, marking this as a key event in its mechanism of action.[2]

Figure 1: Proposed mechanism of apoptosis induction via caspase-8 inhibition.

While the inhibitory effect on caspase-8 is established, the precise nature of this interaction (e.g., direct binding, allosteric modulation) and its kinetic parameters (IC50, Ki) for the parent compound are areas of ongoing investigation. The provided experimental protocols in Section 4 offer a framework for elucidating these details.

Consequential Effects on Cellular Metabolism

A growing body of evidence suggests a significant interplay between apoptosis and cellular metabolism. The inhibition of caspase-8 by 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives is associated with a restoration of metabolic homeostasis in cancer cells.

Normalization of Metabolic Perturbations

In vivo studies utilizing a derivative, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, in a diethylnitrosamine-induced rat model of hepatocellular carcinoma, demonstrated a normalization of key metabolites.[2] Specifically, levels of lactate, acetate, and glucose were restored towards those observed in healthy control animals. This suggests that the compound's anticancer effects extend beyond the direct induction of apoptosis to the modulation of the tumor metabolic phenotype.

Figure 2: Logical workflow from caspase-8 inhibition to metabolic normalization.

The precise molecular links between caspase-8 inhibition and the observed metabolic shifts are complex and likely involve multiple downstream pathways. Caspase-8 is known to cleave several substrates involved in metabolic regulation, and its inhibition could therefore have far-reaching effects on cellular bioenergetics.

Experimental Protocols for Mechanistic Validation

To facilitate further research into the mechanism of action of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, this section provides detailed, step-by-step protocols for key experiments. These protocols are designed to be self-validating and are based on established methodologies in the field.

In Vitro Caspase-8 Inhibition Assay

This protocol details a fluorometric assay to quantify the inhibitory effect of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid on recombinant human caspase-8.

Materials:

-

Recombinant human caspase-8

-

Caspase-8 fluorogenic substrate (e.g., Ac-IETD-AFC)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

-

1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

-

DMSO (for compound dissolution)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in DMSO. Create a serial dilution of the compound in assay buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

-

Enzyme Preparation: Dilute the recombinant caspase-8 in cold assay buffer to the working concentration recommended by the manufacturer.

-

Assay Setup: In the 96-well plate, add the following to triplicate wells:

-

Blank: Assay buffer only.

-